5-Bromo-1-ethyl-4-nitro-1H-pyrazole
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Overview
Description
5-Bromo-1-ethyl-4-nitro-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of bromine, ethyl, and nitro groups on the pyrazole ring imparts unique chemical properties to this compound, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-ethyl-4-nitro-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1-ethyl-3-nitro-1H-pyrazole with bromine in the presence of a suitable solvent, such as acetic acid. The reaction is carried out at elevated temperatures to facilitate the substitution of a hydrogen atom with a bromine atom on the pyrazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of catalysts and automated systems further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-ethyl-4-nitro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The ethyl group can be replaced with other alkyl or aryl groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, aryl halides, Grignard reagents.
Major Products Formed
Amino derivatives: Formed by the reduction of the nitro group.
Substituted pyrazoles: Formed by the substitution of the bromine or ethyl groups.
Scientific Research Applications
5-Bromo-1-ethyl-4-nitro-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-1-ethyl-4-nitro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom may also participate in halogen bonding, influencing the compound’s binding affinity to target proteins .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1-ethyl-3-nitro-1H-pyrazole
- 5-Bromo-1-methyl-4-nitro-1H-pyrazole
- 5-Chloro-1-ethyl-4-nitro-1H-pyrazole
Uniqueness
5-Bromo-1-ethyl-4-nitro-1H-pyrazole is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C5H6BrN3O2 |
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Molecular Weight |
220.02 g/mol |
IUPAC Name |
5-bromo-1-ethyl-4-nitropyrazole |
InChI |
InChI=1S/C5H6BrN3O2/c1-2-8-5(6)4(3-7-8)9(10)11/h3H,2H2,1H3 |
InChI Key |
RTPYNXAUYBXGCW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)[N+](=O)[O-])Br |
Origin of Product |
United States |
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